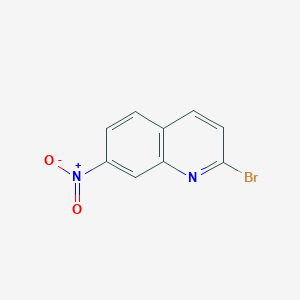

2-Bromo-7-nitroquinoline

Description

General Significance of Quinoline (B57606) Derivatives in Organic Chemistry

Quinoline and its derivatives are cornerstone structures in the fields of organic and medicinal chemistry. chemenu.com This class of nitrogen-containing heterocyclic compounds is not only prevalent in natural products, such as various alkaloids, but also forms the core of numerous synthetic compounds with a vast array of applications. Current time information in Pasuruan, ID. The versatility of the quinoline scaffold allows for its modification with various functional groups, enabling the fine-tuning of its chemical and physical properties for specific uses. a2bchem.com

In medicinal chemistry, quinoline derivatives are recognized for their broad spectrum of pharmacological activities. glpbio.com They are integral to the development of drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties. arctomsci.com Beyond pharmaceuticals, these compounds are also employed in materials science to create dyes, optoelectronic materials, and conductive polymers. dakenchem.com The development of efficient and environmentally friendly methods for synthesizing quinoline derivatives, such as multicomponent reactions, remains an active area of research, highlighting their continued importance. bldpharm.com

Importance of Halogen and Nitro Substituents in Heterocyclic Systems

The introduction of halogen atoms and nitro groups onto heterocyclic rings like quinoline profoundly influences their chemical reactivity and biological activity.

Halogen substituents , such as bromine, serve as versatile synthetic handles. The carbon-halogen bond can be readily transformed into other functional groups through various reactions, including nucleophilic substitution, cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig), and metallation. google.com This makes halogenated heterocycles key intermediates in the synthesis of more complex molecules. google.com Furthermore, the presence of a halogen can alter the electronic properties of the ring and enhance the biological activity of the molecule.

**The nitro group (NO₂) ** is a powerful electron-withdrawing group. Its presence on an aromatic or heterocyclic ring deactivates the ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). nih.gov This effect is particularly pronounced when the nitro group is positioned ortho or para to a leaving group, such as a halogen. For instance, research on 6-bromo-5-nitroquinoline (B1267105) has shown that the nitro group activates the adjacent bromo group, facilitating its replacement by nucleophiles like morpholine (B109124) and piperazine (B1678402). nih.gov The nitro group itself can also be chemically modified, most commonly by reduction to an amino group (NH₂), which is a key functional group in many biologically active compounds. researchgate.net

Overview of Strategic Research Areas Involving Bromo-nitroquinolines

While specific research publications on 2-Bromo-7-nitroquinoline are not prominent, the broader class of bromo-nitroquinoline isomers is the subject of significant investigation, particularly in the search for new therapeutic agents. The research on these related compounds provides a clear indication of the potential strategic value of the 2-bromo-7-nitro isomer.

A primary focus of this research is anticancer drug development . Studies have shown that the combination of bromine and nitro groups on a quinoline scaffold can lead to potent antiproliferative and apoptotic effects against various cancer cell lines. nih.gov For example, 6,8-dibromo-5-nitroquinoline demonstrated significant inhibitory activity against C6, HT29, and HeLa cancer cells, whereas its precursor without the nitro group was inactive. nih.gov Similarly, 6-bromo-5-nitroquinoline has been identified as having high antiproliferative and apoptotic effects. nih.gov These compounds often serve as intermediates for creating libraries of new molecules; for instance, 6-bromo-4-chloro-3-nitroquinoline (B1343797) is a key intermediate for synthesizing inhibitors of the PI3K/mTOR pathway, a critical target in cancer therapy. researchgate.net

Another key research area is the use of bromo-nitroquinolines as versatile synthetic intermediates . The activating effect of the nitro group on the bromo substituent is exploited to build more complex molecular architectures. nih.gov This strategy allows for the introduction of diverse chemical moieties onto the quinoline ring, leading to new compounds that can be screened for various biological activities. nih.govresearchgate.net The research into these isomers underscores the potential of this compound as a valuable building block in synthetic and medicinal chemistry.

| Compound | Associated Research Area | Key Findings | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Anticancer Agents, Synthetic Intermediate | Exhibits significant antiproliferative and apoptotic effects. The nitro group activates the bromine for SNAr reactions. | nih.gov |

| 6,8-Dibromo-5-nitroquinoline | Anticancer Agents | Shows remarkable inhibitory activity against multiple cancer cell lines (C6, HT29, HeLa). | nih.gov |

| 6-Bromo-4-chloro-3-nitroquinoline | Synthetic Intermediate for Cancer Therapy | Used as a key precursor for the synthesis of PI3K/mTOR pathway inhibitors. | researchgate.net |

| 3-Bromo-8-nitroquinoline | Medicinal Chemistry | Serves as a precursor for synthesizing potential anticancer and antimicrobial agents. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODGQWSJQJCYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Insights of Bromo Nitroquinoline Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2-bromo-7-nitroquinoline. The electron-deficient nature of the quinoline (B57606) ring, further exacerbated by the nitro group, facilitates the attack of nucleophiles.

Mechanism of Bromine Activation by Adjacent Nitro Groups

The presence of the nitro group at the 7-position is crucial for the activation of the bromine atom at the 2-position towards nucleophilic attack. Although not directly adjacent, the nitro group exerts a strong electron-withdrawing effect through resonance and inductive effects, which extends throughout the quinoline ring system. This withdrawal of electron density makes the carbon atom bonded to the bromine more electrophilic and thus more susceptible to attack by a nucleophile.

The mechanism of SNAr in this system proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom at the 2-position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by delocalization over the aromatic system and, importantly, by the electron-withdrawing nitro group. The resonance structures of the Meisenheimer complex show that the negative charge can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. In the second step, the leaving group, in this case, the bromide ion, is eliminated, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

Scope of Nucleophiles in SNAr Transformations

A wide array of nucleophiles can participate in the SNAr of this compound, leading to a diverse range of functionalized quinoline derivatives. The efficiency of the reaction is dependent on the nucleophilicity of the attacking species.

Commonly employed nucleophiles include:

Nitrogen Nucleophiles: Primary and secondary amines, such as piperidine (B6355638) and morpholine (B109124), readily displace the bromide to form the corresponding 2-aminoquinoline (B145021) derivatives.

Oxygen Nucleophiles: Alkoxides, like sodium methoxide (B1231860) or ethoxide, react to yield 2-alkoxyquinolines.

Sulfur Nucleophiles: Thiolates, such as sodium thiophenoxide, are effective nucleophiles for the synthesis of 2-thioether-substituted quinolines.

The following table provides illustrative examples of SNAr reactions with this compound.

| Nucleophile | Reagent | Product |

| Piperidine | Piperidine | 2-(Piperidin-1-yl)-7-nitroquinoline |

| Methoxide | Sodium Methoxide | 2-Methoxy-7-nitroquinoline |

| Thiophenoxide | Sodium Thiophenoxide | 7-Nitro-2-(phenylthio)quinoline |

Regioselectivity and Electronic Directing Effects in SNAr Reactions

In nucleophilic aromatic substitution reactions, the regioselectivity is governed by the position of the electron-withdrawing groups and the leaving group. For this compound, the bromine atom is located at the 2-position, which is an activated site for nucleophilic attack in the quinoline ring system. The nitrogen atom in the quinoline ring itself acts as an electron-withdrawing group, further activating the C2 and C4 positions.

The nitro group at the 7-position strongly deactivates the benzene (B151609) ring portion of the quinoline system towards electrophilic attack but activates it for nucleophilic attack. In the context of SNAr at the C2 position, the nitro group at C7 provides stabilization to the Meisenheimer intermediate through resonance. The attack of a nucleophile at the C2 position allows for the delocalization of the resulting negative charge onto the nitro group. This stabilization is a key factor driving the reaction at this position. Therefore, the substitution of the bromine atom at the C2 position is the overwhelmingly favored outcome in SNAr reactions of this compound.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are highly effective for the functionalization of this compound. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction pairs this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. The reaction is generally tolerant of a wide range of functional groups, including the nitro group.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is instrumental in the synthesis of arylalkynes.

The table below summarizes representative palladium-catalyzed cross-coupling reactions of this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Nitro-2-phenylquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Nitro-2-(phenylethynyl)quinoline |

C-H Arylation and Other C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic systems. For quinoline derivatives, palladium-catalyzed C-H arylation can be a viable method to introduce new aryl groups. While the bromine at the C2 position is the more reactive site for traditional cross-coupling, under specific catalytic conditions, direct C-H activation at other positions of the quinoline ring can be achieved.

In the case of this compound, the electronic and steric environment of the different C-H bonds will influence the regioselectivity of such reactions. The presence of the electron-withdrawing nitro group can influence the acidity and reactivity of the C-H bonds on the quinoline nucleus. Research in the broader field of quinoline C-H functionalization suggests that directing groups can be employed to control the site of arylation. However, for a substrate like this compound, achieving selective C-H functionalization in the presence of the reactive C-Br bond would require carefully designed catalytic systems that favor C-H activation over oxidative addition at the C-Br bond. Further research is needed to explore the full potential of C-H functionalization strategies for this specific compound.

Role of Electron-Withdrawing Groups in Transition State Formation

The reactivity of the this compound system, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the electronic properties of its substituents. The nitro group (-NO₂) at the 7-position and the bromine atom at the 2-position are both electron-withdrawing groups that activate the quinoline ring towards nucleophilic attack.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org The rate-determining step is the initial attack of the nucleophile on an electron-deficient carbon atom of the aromatic ring. masterorganicchemistry.comyoutube.com This attack temporarily disrupts the aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comwikipedia.org

In the case of this compound, the strongly electron-withdrawing nitro group plays a crucial role in stabilizing this Meisenheimer complex. By delocalizing the negative charge through resonance, the nitro group lowers the activation energy of the transition state leading to the intermediate. wikipedia.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the charge onto the oxygen atoms of the nitro group. youtube.comwikipedia.org

The presence of the bromine atom at the C2 position also contributes to the electrophilicity of the ring, further facilitating nucleophilic attack. While halogens are generally considered deactivating in electrophilic aromatic substitution, in nucleophilic aromatic substitution, their inductive electron-withdrawing effect enhances reactivity. wikipedia.org Therefore, the combined electronic effects of the bromo and nitro groups render the quinoline nucleus highly susceptible to reactions with nucleophiles.

Amination Reactions of Nitroquinolines

Amination of the nitroquinoline core can be achieved through several methods, including classical and more modern nucleophilic substitution reactions. The electron-deficient nature of the ring system is key to the success of these transformations.

Chichibabin Amination of Nitroquinolines

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, typically involving the reaction of the heterocycle with an alkali metal amide, like sodium amide (NaNH₂), to introduce an amino group onto the ring. scispace.com The reaction proceeds via nucleophilic substitution, where the amide anion (⁻NH₂) attacks the ring, followed by the elimination of a hydride ion (H⁻).

For nitroquinolines, the presence of the electron-withdrawing nitro group influences the regioselectivity of the amination. While the Chichibabin reaction on unsubstituted quinoline primarily yields 2-aminoquinoline, the reaction conditions can be modified to favor other isomers. researchgate.net A novel and efficient method for the synthesis of 2-alkylamino and 2-dialkylamino derivatives of N-oxides of various nitroquinolines has been described. These reactions, which are a type of Chichibabin reaction, proceed under mild conditions in an aqueous dioxane medium in the presence of potassium ferricyanide, affording the corresponding amines in moderate to excellent yields. researchgate.net

Vicarious Amination Processes

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.org The key feature of the nucleophile used in VNS is that it possesses a leaving group on the nucleophilic carbon atom. organic-chemistry.orgnih.gov

The mechanism involves the addition of the nucleophile to the electron-deficient ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov The nitro group is a strong activating group for VNS, directing the substitution to positions ortho and/or para to itself. researchgate.netnih.gov

In the context of nitroquinolines, VNS provides a direct route to amino-substituted derivatives. For instance, the amination of 3-, 5-, 6-, and 7-nitroquinoline (B188568) using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base occurs regioselectively, yielding products with the amino group ortho or para to the nitro group in high yields. researchgate.net Similarly, amination with 4-amino-1,2,4-triazole (B31798) in a basic medium also results in VNS products, predominantly at the ortho position to the nitro group. researchgate.net For a 7-nitroquinoline derivative, this would predict amination at the C6 and C8 positions. The presence of a halogen, like the bromine in this compound, can compete with the VNS pathway, as SNAr of the halogen is also possible. nih.gov

| Substrate | Aminating Agent | Base/Solvent | Position of Amination | Yield |

|---|---|---|---|---|

| 3-Nitroquinoline | TMHI | t-BuOK/DMSO | 4-amino | High |

| 5-Nitroquinoline (B147367) | TMHI | t-BuOK/DMSO | 6-amino | High |

| 6-Nitroquinoline | TMHI | t-BuOK/DMSO | 5-amino | High |

| 7-Nitroquinoline | TMHI | t-BuOK/DMSO | 8-amino | High |

Reduction Chemistry of Nitro and Bromo Groups

The selective reduction of the nitro and bromo functionalities in this compound is a critical aspect of its synthetic utility, allowing for the generation of diverse derivatives.

Selective Reduction of Nitro Moieties

The chemoselective reduction of a nitro group in the presence of a carbon-halogen bond is a common and important transformation in organic synthesis. organic-chemistry.org Aromatic amines are valuable intermediates, and their synthesis often relies on the reduction of the corresponding nitroarenes. jsynthchem.com

Several methods are available for this selective reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) has been shown to selectively reduce nitroarenes while leaving bromo, chloro, and iodo substituents intact. organic-chemistry.org Another effective system is the use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal complexes or salts, such as Ni(PPh₃)₄ or FeCl₂. jsynthchem.comd-nb.infothieme-connect.com These systems can provide high chemoselectivity and yield the desired amino compounds under mild conditions. d-nb.infothieme-connect.com For example, the NaBH₄-FeCl₂ system has been successfully used for the selective reduction of nitro groups on aromatic rings that also contain ester groups. d-nb.infothieme-connect.com The reduction of nitroarenes can also be achieved with high chemoselectivity using reagents like stannous chloride (SnCl₂). nih.gov

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| Pd/C, Hydrazine Hydrate | Ethanol, Reflux | Tolerates aryl halides (Cl, Br, I) organic-chemistry.org |

| NaBH₄ / FeCl₂ | THF/H₂O | High chemoselectivity, tolerates ester groups d-nb.infothieme-connect.com |

| SnCl₂ / HCl | Ethanol, Reflux | Classic, reliable method for nitro group reduction nih.gov |

| Catalytic Hydrogenation (e.g., PtO₂) | H₂ gas, various solvents | Effective, but may also reduce C-Br bond under harsh conditions wikipedia.org |

Reduction of Carbon-Bromine Bonds

The reduction of a carbon-bromine bond, or hydrodebromination, is a transformation that replaces the bromine atom with a hydrogen atom. This reaction is often accomplished via catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) can effectively cleave the C-Br bond.

The conditions for catalytic hydrogenation can often be tuned to favor either the reduction of the nitro group or the cleavage of the C-Br bond. Typically, C-Br bond reduction requires more forcing conditions (higher pressure, longer reaction times) than the reduction of a nitro group. Therefore, it is possible to first selectively reduce the nitro group and then, under different conditions, perform the hydrodebromination. Conversely, under vigorous hydrogenation conditions, both the nitro group and the carbon-bromine bond can be reduced simultaneously to yield 7-aminoquinoline.

Derivatization and Functionalization Strategies of Bromo Nitroquinolines

Introduction of Nitrogen-Containing Heterocyclic Moieties

The incorporation of nitrogen-containing heterocyclic moieties, such as morpholine (B109124), piperazine (B1678402), and triazoles, onto the quinoline (B57606) core can significantly influence the physicochemical properties and biological activity of the resulting molecules. These groups can act as hydrogen bond acceptors or donors, modulate lipophilicity, and provide additional points for molecular interactions.

Synthesis of Morpholinyl and Piperazinyl Quinoline Derivatives

The synthesis of morpholinyl and piperazinyl quinoline derivatives from bromo-nitroquinolines is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the quinoline nitrogen atom activates the C2-position towards nucleophilic attack, facilitating the displacement of the bromo substituent by cyclic amines like morpholine and piperazine.

A general and convenient method for such transformations has been developed for brominated nitroquinoline derivatives. This approach leverages the activation provided by the nitro group to enable the SNAr reaction with cyclic amines. While specific examples starting directly from 2-bromo-7-nitroquinoline are not extensively detailed in the reviewed literature, the principles established with other bromo-nitroquinoline isomers are applicable. For instance, the reaction of 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-8-nitroquinoline (B1581145) with morpholine and piperazine proceeds to give the corresponding 6-morpholinyl and 6-piperazinyl derivatives in high yields, typically between 87% and 98%. mdpi.com The reaction conditions generally involve heating the bromo-nitroquinoline with an excess of the respective cyclic amine, sometimes in the presence of a base and a suitable solvent.

Table 1: Synthesis of Morpholinyl and Piperazinyl Quinoline Derivatives from Bromo-nitroquinolines

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Morpholine | 6-Morpholinyl-5-nitroquinoline | 98 |

| 6-Bromo-5-nitroquinoline | Piperazine | 6-Piperazinyl-5-nitroquinoline | 87 |

| 6-Bromo-8-nitroquinoline | Morpholine | 6-Morpholinyl-8-nitroquinoline | - |

| 6-Bromo-8-nitroquinoline | Piperazine | 6-Piperazinyl-8-nitroquinoline | - |

Data extrapolated from studies on related bromo-nitroquinoline isomers.

The successful synthesis of these derivatives highlights the utility of the SNAr reaction as a robust method for introducing important pharmacophores onto the quinoline scaffold.

Formation of Triazole Hybrid Systems

The formation of triazole hybrid systems represents another important derivatization strategy for bromo-nitroquinolines. The 1,2,3-triazole ring is a well-known pharmacophore that can enhance the biological activity profile of a molecule. The most common method for the synthesis of such hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

This approach would necessitate the conversion of the bromo group in this compound to an azide (B81097). This transformation is a critical step, as the resulting 2-azido-7-nitroquinoline can then readily undergo a cycloaddition reaction with a terminal alkyne to furnish the desired 1,2,3-triazole-substituted quinoline. While the direct conversion of this compound to its corresponding azide is not explicitly detailed in the available literature, the reaction of other aryl halides with sodium azide is a well-established method for the synthesis of aryl azides. For example, 4-azido-7-chloroquinoline has been successfully synthesized and utilized in click chemistry reactions to create quinoline-triazole hybrids. researchgate.net

The subsequent cycloaddition reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Table 2: General Strategy for the Synthesis of Quinoline-Triazole Hybrids

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Azide Formation | NaN3, Solvent (e.g., DMF or DMSO), Heat | 2-Azido-7-nitroquinoline |

This two-step sequence provides a versatile route to a wide array of quinoline-triazole hybrids, allowing for the introduction of diverse substituents on the triazole ring by varying the alkyne coupling partner.

Integration with Other Heteroaryl Scaffolds

The integration of this compound with other heteroaryl scaffolds is a powerful strategy for creating complex molecules with potentially enhanced biological activities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the cornerstone methodologies for achieving these C-C and C-N bond formations.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond between the C2-position of the quinoline ring and a carbon atom of another heteroaryl system. This reaction typically involves the coupling of the bromoquinoline with a heteroaryl boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of bi-heteroaryl compounds.

The Buchwald-Hartwig amination, on the other hand, allows for the formation of a carbon-nitrogen bond between the C2-position of the quinoline and a nitrogen atom of a heteroaryl amine. This reaction is catalyzed by a palladium complex and requires a base to facilitate the coupling. It provides a direct route to N-heteroaryl substituted aminoquinolines.

While specific examples of these cross-coupling reactions on this compound are not prevalent in the reviewed literature, the general applicability of these methods to aryl halides is well-documented. The electron-deficient nature of the this compound system is expected to be compatible with the oxidative addition step of the catalytic cycle.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Heteroaryl Integration

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Heteroaryl boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | C-C | 2-(Heteroaryl)-7-nitroquinoline |

These powerful synthetic tools open up a vast chemical space for the creation of novel and complex quinoline derivatives with diverse structural motifs.

Preparation of Quinoline-Based Amine Derivatives for Further Transformations

The preparation of quinoline-based amine derivatives, specifically 2-bromo-7-aminoquinoline, from this compound is a crucial transformation that provides a versatile intermediate for further functionalization. The primary route to achieve this is through the selective reduction of the nitro group at the C7-position.

A variety of methods are available for the reduction of aromatic nitro groups to the corresponding anilines. These methods need to be carefully chosen to ensure compatibility with the bromo substituent at the C2-position, which could be susceptible to reduction under certain conditions.

Commonly employed methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. It is often a clean and efficient method, but over-reduction leading to the loss of the bromo substituent can be a concern.

Metal-Acid Systems: Reagents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride in hydrochloric acid are classic and effective methods for nitro group reduction. These conditions are generally chemoselective for the nitro group in the presence of aryl halides.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648), in the presence of a catalyst like Pd/C. It offers a milder alternative to using gaseous hydrogen.

The resulting 2-bromo-7-aminoquinoline is a valuable synthetic intermediate. The newly introduced amino group can serve as a handle for a wide range of subsequent transformations, including acylation, sulfonylation, diazotization followed by Sandmeyer reactions, and further cross-coupling reactions, thereby significantly expanding the diversity of accessible derivatives.

Table 4: Methods for the Reduction of the Nitro Group

| Method | Reagents | Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Clean reaction, high yields | Potential for dehalogenation |

| Metal-Acid Reduction | Fe/HCl, SnCl2/HCl | Chemoselective, cost-effective | Stoichiometric amounts of metal, workup can be tedious |

Functionalization of Quinoline Rings with Various Alkyl and Aryl Groups

Beyond the derivatization at the C2-position, the functionalization of the quinoline ring itself with various alkyl and aryl groups is essential for a comprehensive structure-activity relationship study. The electronic properties of the this compound system, particularly the presence of the electron-withdrawing nitro group, can direct the regioselectivity of these functionalization reactions.

One powerful method for the introduction of alkyl groups onto electron-deficient heteroaromatics is the Minisci reaction . This radical-based reaction typically involves the generation of an alkyl radical from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation with a silver catalyst and a persulfate) which then adds to the protonated quinoline ring. The strong electron-withdrawing nature of the nitro group in this compound would be expected to activate the quinoline nucleus towards this type of radical attack, potentially leading to alkylation at positions ortho and para to the nitro group that are not already substituted.

For the introduction of aryl groups, direct C-H arylation reactions, catalyzed by transition metals like palladium, have emerged as a powerful tool. These reactions allow for the direct coupling of a C-H bond on the quinoline ring with an aryl halide or another arylating agent, avoiding the need for pre-functionalization of the quinoline core. The regioselectivity of such reactions can be influenced by the electronic and steric environment of the C-H bonds in the quinoline ring.

Furthermore, the nitro group itself can promote nucleophilic substitution of hydrogen atoms at positions activated by it (cine- and tele-substitution), providing another avenue for the introduction of carbon-based nucleophiles.

Table 5: Strategies for Quinoline Ring Functionalization

| Reaction Type | Reagents | Position of Functionalization | Introduced Group |

|---|---|---|---|

| Minisci Reaction | Alkyl carboxylic acid, AgNO3, (NH4)2S2O8 | Electron-deficient positions (e.g., C5, C6, C8) | Alkyl |

| Direct C-H Arylation | Aryl halide, Pd catalyst, Ligand, Base | Varies depending on directing effects | Aryl |

These advanced functionalization strategies provide access to a broad range of novel this compound derivatives with diverse substitution patterns on the core heterocyclic ring system.

Computational and Theoretical Investigations of Bromo Nitroquinoline Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become instrumental in studying the properties of quinoline (B57606) derivatives. nih.gov DFT methods, such as the widely used B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), allow for the accurate prediction of molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net These calculations are typically performed for the molecule in a gaseous state to analyze its intrinsic properties without solvent interference. dergipark.org.tr

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. dergipark.org.tr For bromo-nitroquinoline derivatives, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on related compounds like 6-bromo-5-nitroquinoline-1-oxide have successfully used the B3LYP/6-311G(d,p) level of theory to obtain optimized geometries that are then supported by experimental X-ray diffraction data. researchgate.net Such calculations confirm the planarity of the quinoline ring system and the specific orientations of the bromo and nitro substituent groups. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in quantum chemistry for defining the electronic characteristics of a molecule. mdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are known as the frontier molecular orbitals (FMOs). researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.comirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a more reactive molecule. mdpi.com In bromo-nitroquinoline derivatives, the electron-withdrawing nature of the nitro group and the halogen atom influences the energies of these orbitals. The analysis of FMOs helps to understand the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds Note: These values are illustrative, based on DFT calculations of similar nitroaromatic heterocyclic compounds, and provide an expected range for 2-Bromo-7-nitroquinoline.

| Conformer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Isomer A | -6.30 | -1.81 | 4.49 |

| Isomer B | -6.29 | -1.81 | 4.48 |

Data is synthesized from representative values for similar compounds found in the literature. dergipark.org.trirjweb.com

Understanding the charge distribution within a molecule is key to predicting its behavior in chemical reactions. Natural Bond Orbital (NBO) analysis and Mulliken population analysis are common methods used to calculate the net charges on each atom. researchgate.net These analyses reveal the electron density distribution, highlighting electrophilic and nucleophilic sites. For bromo-nitroquinoline derivatives, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the carbon atom attached to the nitro group and the bromine atom will be relatively electron-deficient. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the oxygen atoms of the nitro group) and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack.

Green regions represent neutral potential.

For quinoline derivatives with certain substituents, tautomerism—the migration of a proton—can be a significant factor. Computational methods are used to explore the potential energy surface and identify different tautomeric forms (e.g., keto-enol forms). nih.gov By calculating the relative energies of these tautomers, researchers can predict the most stable form under specific conditions. nih.gov

Similarly, conformational analysis is performed to identify different spatial arrangements of the molecule (rotamers) that arise from rotation around single bonds. researchgate.net For instance, in a molecule like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, rotation around the C-C bond of the aldehyde group can lead to different conformers (trans and cis). dergipark.org.tr DFT calculations can determine the energy barrier for rotation and the relative stability of each conformer, showing which is more likely to exist. dergipark.org.trresearchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, stability, and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a biological target). For bromo-nitroquinoline derivatives, MD simulations can be used to assess the stability of the compound's interactions within the active site of a protein, supporting findings from molecular docking studies. researchgate.netnih.gov These simulations can confirm the stability of hydrogen bonds and other key interactions between the ligand and the protein over a set period, typically nanoseconds. researchgate.net

Spectroscopic Characterization and Theoretical Correlation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. eurjchem.com DFT calculations can accurately compute:

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared and Raman spectra. researchgate.net Comparing the calculated wavenumbers with experimental spectra helps in the definitive assignment of vibrational bands. researchgate.net

NMR Spectra (¹H and ¹³C): Chemical shifts for ¹H and ¹³C NMR can be calculated and correlated with experimental data to validate the molecular structure. researchgate.net

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. dergipark.org.tr This analysis helps to understand the nature of the electronic transitions, such as π→π* transitions, responsible for the observed absorption bands. researchgate.net

This strong correlation between theoretical predictions and experimental data provides a high degree of confidence in the structural characterization of novel bromo-nitroquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

The ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline ring system. The nitro group (-NO₂) at the C7 position and the bromine atom at the C2 position, both being electron-withdrawing, would significantly influence the chemical shifts of adjacent protons. Protons H6 and H8, being ortho to the nitro group, would be deshielded and appear at a lower field. Similarly, the proton at H3 would be influenced by the adjacent bromine atom.

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbons directly attached to the electron-withdrawing bromine (C2) and nitro (C7) groups are expected to be significantly deshielded. Computational studies on related molecules, such as 5-bromo-3-nitropyridine-2-carbonitrile, have demonstrated the utility of DFT methods in accurately predicting these shifts nih.govresearchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogue Data (Note: These are estimated values based on data from 7-Nitroquinoline (B188568) and various bromoquinolines. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145-150 |

| H3 | ~7.8-8.0 | ~125-128 |

| H4 | ~8.2-8.4 | ~138-142 |

| H5 | ~7.9-8.1 | ~128-131 |

| H6 | ~8.5-8.7 | ~124-127 |

| C7 | - | ~148-152 |

| H8 | ~8.8-9.0 | ~120-123 |

| C4a | - | ~135-139 |

| C8a | - | ~149-153 |

Data compiled from analogue studies chemicalbook.comchemicalbook.com.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. DFT calculations are highly effective in computing harmonic vibrational frequencies, which can be compared with experimental spectra nih.govnih.gov.

For this compound, the key vibrational modes would include:

N-O Stretching: The nitro group is characterized by strong symmetric and asymmetric stretching vibrations, typically observed in the regions of 1300-1390 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500-600 cm⁻¹ researchgate.net.

C=N and C=C Stretching: Vibrations associated with the quinoline ring's aromatic C=C and C=N bonds would be found in the 1400-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching modes typically appear above 3000 cm⁻¹.

Computational analyses on related molecules like 2-bromo-6-methoxynaphthalene have shown that theoretical spectra, when scaled appropriately, show excellent agreement with experimental FT-IR and FT-Raman data nih.gov.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3050-3150 | FT-IR, FT-Raman |

| C=C/C=N Ring Stretch | 1400-1650 | FT-IR, FT-Raman |

| Asymmetric NO₂ Stretch | 1500-1570 | FT-IR |

| Symmetric NO₂ Stretch | 1300-1390 | FT-IR |

| C-H In-plane Bend | 1000-1300 | FT-IR |

| C-H Out-of-plane Bend | 750-900 | FT-IR |

| C-Br Stretch | 500-600 | FT-IR, FT-Raman |

Data based on general spectroscopic tables and studies on similar compounds nih.govresearchgate.netspectrabase.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the quinoline aromatic system and n→π* transitions associated with the nitro group. Time-dependent DFT (TD-DFT) is the standard computational method for simulating UV-Vis spectra nih.govnih.gov.

The quinoline core itself has strong absorption bands in the UV region. The addition of a nitro group, a powerful chromophore, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. Studies on other nitroaromatic compounds confirm this effect nih.gov. The electronic transitions can be further analyzed by examining the frontier molecular orbitals (HOMO and LUMO) involved.

Analysis of Intermolecular Interactions and Crystal Packing

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

NCI analysis, based on the electron density and its derivatives, is a powerful method for identifying and visualizing noncovalent interactions in real space mdpi.comscielo.org.mx. This technique generates 3D isosurfaces where the color indicates the nature and strength of the interaction.

Blue surfaces represent strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weaker van der Waals interactions.

Red surfaces denote repulsive steric clashes.

A corresponding 2D plot of the Reduced Density Gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue provides quantitative information researchgate.net. For this compound, this analysis would likely reveal C-H···O and C-H···N interactions involving the nitro group and quinoline nitrogen, as well as potential halogen bonding involving the bromine atom. Such analyses have been successfully applied to understand the packing of other nitro-haloaromatic compounds nih.govscielo.org.mx.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

ELF and LOL are topological analyses of the electron density that reveal regions of high electron pair localization mdpi.comresearchgate.net. They provide a clear picture of covalent bonds and lone pairs.

ELF is based on electron pair density and provides a quantitative measure of electron localization. Values close to 1.0 indicate highly localized electrons, such as in covalent bonds or lone pairs.

LOL is based on the gradient of localized orbitals and is particularly useful for visualizing the overlap of orbitals in bonding regions researchgate.net.

In this compound, ELF and LOL maps would clearly depict the covalent C-C, C-H, C-N, N-O, and C-Br bonds. They would also show areas of high electron density corresponding to the lone pairs on the quinoline nitrogen and the oxygen atoms of the nitro group, which are crucial sites for intermolecular interactions nih.govnih.gov.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals representing Lewis-type structures (bonds and lone pairs). This method is primarily used to quantify intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs nih.gov.

The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, significant hyperconjugative interactions would be expected between:

Lone pair orbitals on the nitro group's oxygen atoms (donors) and antibonding π* orbitals of the quinoline ring (acceptors).

π orbitals of the aromatic ring (donors) and the antibonding σ* orbital of the C-Br bond (acceptor).

These charge-transfer interactions contribute significantly to the molecule's electronic stability and reactivity. NBO analysis on related systems has been instrumental in elucidating the electronic effects of substituent groups nih.govresearchgate.net.

Hirshfeld Surface Analysis for Supramolecular Arrangement

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is colored according to various properties, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). A normalized contact distance (dnorm) is often used, which is based on dᵢ, dₑ, and the van der Waals radii of the atoms.

For a molecule like this compound, the Hirshfeld surface would reveal key intermolecular contacts. Red spots on the dnorm map would indicate close contacts, which are shorter than the sum of the van der Waals radii and represent significant intermolecular interactions. In the case of this compound, one would expect to observe significant interactions involving the bromine and nitro groups. The bromine atom can participate in halogen bonding (Br···O or Br···N), while the oxygen atoms of the nitro group are strong hydrogen bond acceptors.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. For this compound, the fingerprint plot would likely show significant contributions from O···H, N···H, Br···H, and Br···O contacts, highlighting the importance of hydrogen bonding and halogen bonding in the crystal packing. The presence of aromatic rings would also lead to π-π stacking interactions, which would be visible in the analysis. These interactions collectively govern the supramolecular assembly of the compound in the solid state. DFT calculations on related nitro compounds have been used to investigate and quantify the strength of such intermolecular interactions, including those involving the nitro group as a halogen bond acceptor nih.gov. Supramolecular models for the role of nitro compounds in H-bonded aggregates have also been explored computationally nih.govsemanticscholar.org.

Theoretical Studies on Reactivity and Bond Dissociation Energies

Theoretical studies are instrumental in understanding the reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing insights into the electronic structure and predicting the most likely sites for chemical reactions.

The reactivity of the this compound molecule is significantly influenced by the electronic effects of the bromo and nitro substituents. The nitro group is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The bromine atom is also an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance.

Bond Dissociation Energy (BDE) is a key parameter in predicting the thermal stability and reactivity of a molecule. For nitroaromatic compounds, the C-NO₂ bond is often the weakest and its homolytic cleavage is a primary step in their thermal decomposition scispace.comresearchgate.net. Theoretical calculations, often using DFT methods like B3LYP or B3PW91, can provide reliable estimations of the C-NO₂ BDE researchgate.netnih.goviphy.ac.cn. For this compound, the C-NO₂ BDE would be a critical indicator of its stability. The presence of the bromine atom and the nitrogen in the quinoline ring would influence the C-NO₂ BDE compared to nitrobenzene.

Below is a hypothetical data table illustrating the kind of data that would be generated from a DFT study on the bond dissociation energies of this compound, based on typical values for related compounds.

| Bond | Dissociation Pathway | Calculated BDE (kcal/mol) |

| C7-NO₂ | Homolytic Cleavage | 65 - 75 |

| C2-Br | Homolytic Cleavage | 70 - 80 |

Note: These are estimated values based on literature for similar compounds and are for illustrative purposes only.

Predicting Regioselectivity in Chemical Transformations

Computational chemistry offers powerful tools for predicting the regioselectivity of chemical reactions, which is crucial for synthetic planning rsc.org. For this compound, predicting the site of attack for both electrophilic and nucleophilic reagents is of great interest.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, enhanced by the nitro group, makes this compound a good candidate for SNAr reactions. The bromine at the 2-position is a potential leaving group. Theoretical models can predict the regioselectivity of nucleophilic attack by calculating the relative stabilities of the Meisenheimer intermediates formed upon attack at different positions researchgate.net. The position that leads to the most stable intermediate is generally the preferred site of reaction. For this compound, nucleophilic attack is most likely at the C2 position, leading to the substitution of the bromine atom. DFT calculations can be used to determine the activation energies for nucleophilic attack at different positions, with the lowest activation energy corresponding to the most favorable reaction pathway nih.gov.

Electrophilic Aromatic Substitution: While the quinoline ring is deactivated towards electrophilic attack, reactions can still occur under forcing conditions. Predicting the regioselectivity of such reactions can be achieved by analyzing the distribution of electron density in the molecule. The site with the highest electron density (least positive or most negative charge) is the most likely to be attacked by an electrophile. Computational methods can calculate atomic charges and frontier molecular orbital (FMO) densities to predict the most nucleophilic site. For substituted quinolines, electrophilic attack generally occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring.

The following table illustrates how computational models could predict the regioselectivity for different types of reactions with this compound.

| Reaction Type | Predicted Reactive Site(s) | Computational Method |

| Nucleophilic Aromatic Substitution | C2 | Calculation of Meisenheimer intermediate stability, LUMO coefficient analysis |

| Electrophilic Aromatic Substitution | C5, C6, C8 | Analysis of atomic charges, HOMO coefficient analysis |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Organic molecules with large π-conjugated systems and significant charge asymmetry, often achieved through the incorporation of electron-donating and electron-withdrawing groups, can exhibit large second-order NLO responses.

The presence of both a bromo and a nitro group on the quinoline scaffold suggests that this compound could possess interesting NLO properties. The nitro group is a strong electron acceptor, while the bromine atom can also contribute to the NLO response rsc.org. The quinoline ring itself provides a conjugated system. Theoretical calculations are a key tool for predicting the NLO properties of molecules, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Computational methods, such as DFT and time-dependent DFT (TD-DFT), can be used to calculate the NLO properties of this compound. The calculated values can then be compared to those of known NLO materials to assess its potential. The presence of the nitro group is known to enhance the first hyperpolarizability in various organic molecules nih.gov. Similarly, studies have shown that the bromo group can improve the molecular first-order hyperpolarizabilities and favor the acentric crystal structures required for second harmonic generation (SHG) rsc.org.

A hypothetical table of calculated NLO properties for this compound is presented below, based on trends observed in similar compounds.

| Property | Calculated Value |

| Dipole Moment (μ) | 4 - 6 D |

| First Hyperpolarizability (β) | 10 - 20 x 10⁻³⁰ esu |

Note: These are estimated values based on literature for similar compounds and are for illustrative purposes only.

Strategic Utility in Advanced Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates for Complex Heterocyclic Compounds

2-Bromo-7-nitroquinoline is a pivotal intermediate for the synthesis of a wide array of complex heterocyclic compounds. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of various substituents, leading to the generation of diverse molecular scaffolds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in the functionalization of the this compound core. For instance, the Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups, leading to the formation of extended π-conjugated systems. The Buchwald-Hartwig amination allows for the facile synthesis of 2-aminoquinoline (B145021) derivatives, which are important pharmacophores and precursors for more complex nitrogen-containing heterocycles.

The general scheme for these transformations is presented below:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | 2-Aryl/Heteroaryl/Vinyl-7-nitroquinoline | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 2-(Dialkyl/Aryl)amino-7-nitroquinoline | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | 2-Alkynyl-7-nitroquinoline | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

| Heck Coupling | Alkene (R'CH=CH₂) | 2-Alkenyl-7-nitroquinoline | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Stille Coupling | Organostannane (R-SnBu₃) | 2-Alkyl/Aryl/Vinyl-7-nitroquinoline | Pd(PPh₃)₄ |

This table presents typical catalyst systems, and specific conditions may vary depending on the substrates.

The sequential and selective application of these reactions on di-halogenated quinolines, such as 6-bromo-2-chloroquinoline, has been demonstrated to be a powerful strategy for the controlled synthesis of highly functionalized quinoline (B57606) ligands. This approach can be logically extended to this compound, where the bromine at C2 can be selectively functionalized first, followed by reduction of the nitro group at C7 to an amine, which can then be further modified, for example, through diazotization and subsequent coupling reactions. This step-wise functionalization provides access to a vast chemical space of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Applications in Catalyst Design and Development

The quinoline scaffold is a well-established ligand framework in coordination chemistry and catalysis. The ability to introduce various functional groups at specific positions allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This compound serves as a valuable precursor for the synthesis of novel quinoline-based ligands.

Through reactions like the Buchwald-Hartwig amination, chelating moieties containing nitrogen or phosphorus donor atoms can be introduced at the 2-position. Subsequent modification of the nitro group at the 7-position can further modulate the ligand's properties or introduce additional coordination sites. For example, reduction of the nitro group to an amine, followed by condensation with aldehydes or ketones, can lead to the formation of Schiff base ligands. The electronic properties of these ligands can be systematically varied by altering the substituents on the quinoline ring, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes.

Precursors for Advanced Functional Materials

The extended π-system and inherent electronic properties of the quinoline nucleus make it an attractive scaffold for the development of advanced functional materials. This compound, with its dual handles for functionalization, is a promising starting material for the synthesis of materials with tailored optoelectronic and conductive properties.

Derivatives of quinoline are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The introduction of electron-donating and electron-accepting groups at different positions of the quinoline ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency.

Starting from this compound, Suzuki and Sonogashira coupling reactions can be employed to introduce chromophoric and fluorophoric groups, leading to the creation of novel materials with desirable optoelectronic properties. The strong electron-withdrawing nitro group can enhance the electron-accepting character of the quinoline core, which is beneficial for the design of n-type organic semiconductors.

Conducting polymers are a class of organic materials that possess electrical conductivity. The conductivity arises from the delocalization of π-electrons along the polymer backbone. Quinoline-based polymers are of interest due to the potential for high charge carrier mobility and stability.

This compound can serve as a monomer for the synthesis of conductive polymers through various polymerization techniques. For instance, palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling can be utilized in a step-growth polymerization process to create poly(quinoline)s. The bromine atom provides the site for chain extension, and the nitro group can be retained or modified to influence the electronic properties and processability of the resulting polymer.

Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo (-N=N-) groups. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.

The nitro group of this compound can be readily reduced to a primary amine (2-Bromo-7-aminoquinoline). This aminoquinoline derivative can then be diazotized and coupled with various aromatic compounds, such as phenols or anilines, to produce a range of azo dyes with different colors and properties. The presence of the quinoline ring system can impart unique shades and improved fastness properties to the resulting dyes.

Design Principles for Functionalized Quinoline Scaffolds

The design of functionalized quinoline scaffolds for specific applications is guided by a set of well-established principles based on structure-property relationships. The strategic functionalization of the quinoline core allows for the precise control over its electronic, steric, and photophysical properties.

The position and nature of substituents on the quinoline ring have a profound impact on its properties. For instance, electron-donating groups (e.g., -NH₂, -OR) generally increase the electron density of the ring system, affecting its reactivity and photophysical characteristics. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density.

In the context of this compound, the following design principles are particularly relevant:

Regioselective Functionalization: The differential reactivity of the C2-bromo and C7-nitro groups allows for a stepwise and controlled introduction of functionalities. The C2 position is readily functionalized via palladium-catalyzed cross-coupling reactions.

Tuning Electronic Properties: The strong electron-withdrawing nitro group significantly influences the electronic properties of the quinoline scaffold. This group can be retained to create electron-deficient systems or can be transformed into other functional groups (e.g., -NH₂, -OH) to modulate the electronic character.

Steric Control: The introduction of bulky substituents at the 2-position can be used to control the conformation of the molecule and influence intermolecular interactions, which is crucial for applications in catalysis and materials science.

Extended Conjugation: The use of cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups at the 2-position leads to an extension of the π-conjugated system. This is a key strategy for red-shifting the absorption and emission wavelengths of optoelectronic materials and for enhancing the conductivity of polymers.

By applying these design principles, this compound can be strategically utilized to create a diverse library of functionalized quinoline scaffolds with properties tailored for a wide range of applications in advanced organic synthesis and materials science.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aryl/Heteroaryl/Vinyl-7-nitroquinoline |

| 2-(Dialkyl/Aryl)amino-7-nitroquinoline |

| 2-Alkynyl-7-nitroquinoline |

| 2-Alkenyl-7-nitroquinoline |

| 2-Alkyl/Aryl/Vinyl-7-nitroquinoline |

| 6-bromo-2-chloroquinoline |

Future Research Directions and Perspectives in Bromo Nitroquinoline Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of halogenated nitroaromatic compounds often involve harsh conditions and environmentally hazardous reagents. mdpi.com Future research will likely prioritize the development of green and sustainable synthetic pathways for 2-Bromo-7-nitroquinoline and its derivatives. Key areas of focus include:

Catalytic Systems: Exploring novel heterogeneous and homogeneous catalysts for the bromination and nitration of the quinoline (B57606) core could lead to higher selectivity, reduced waste, and milder reaction conditions. For instance, the use of solid acid catalysts like Nafion® NR50 has shown promise in quinoline synthesis under microwave irradiation, a methodology that could be adapted for functionalization. mdpi.com

Green Solvents and Reagents: A significant future direction is the replacement of conventional solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. Research into metal-free reduction of nitro groups using reagents like diboronic acid in water highlights a move away from heavy metal catalysts. organic-chemistry.org Similarly, employing N-Bromosuccinimide (NBS) for bromination can offer a more manageable alternative to liquid bromine. nih.gov

Flow Chemistry: Transferring synthetic processes from batch to continuous flow systems can improve safety, efficiency, and scalability. acs.org Future studies could develop a continuous flow process for the synthesis and subsequent functionalization of this compound, allowing for better control over reaction parameters and minimizing hazardous intermediates. acs.orgresearchgate.net

| Strategy | Potential Advantage | Relevant Research Area |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. rsc.org | Development of solid acid/base catalysts for nitration/bromination. |

| Metal-Free Reductions | Avoidance of toxic heavy metals, improved chemoselectivity. organic-chemistry.org | Use of organocatalysts or reagents like B₂(OH)₄ for nitro group reduction. organic-chemistry.orgresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. mdpi.com | Rapid, solvent-free or low-solvent synthesis protocols. |

| Continuous Flow Reactors | Enhanced safety, scalability, and process control. acs.org | Modular synthesis of functionalized quinolines. |

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

The dual functionality of this compound provides a rich platform for exploring diverse chemical transformations. Future investigations are expected to uncover novel reaction pathways and provide deeper mechanistic insights.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the quinoline ring, making the bromine atom at the C2 position susceptible to nucleophilic displacement. While SNAr reactions are known for bromo-nitroquinolines, future work could explore a wider range of complex nucleophiles to build novel molecular architectures. nih.gov Detailed kinetic and mechanistic studies will be crucial to understand the regioselectivity and reactivity, particularly how the relative positions of the bromo and nitro groups influence the reaction outcome compared to other isomers like 6-bromo-5-nitroquinoline (B1267105). nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromo substituent at the C2 position is an ideal handle for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. wikipedia.orgyoutube.com Future research should focus on applying these reactions to this compound to synthesize complex derivatives, such as bi-aryl systems or polymers, which are difficult to access through other means. acs.orgnih.gov

Selective Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 2-Bromo-7-aminoquinoline, a key intermediate for further functionalization. Developing chemoselective reduction methods that leave the bromo substituent intact is a significant challenge. acs.org Research into catalytic systems, such as V₂O₅/TiO₂, that can achieve this selectivity under sustainable conditions will be a valuable pursuit. rsc.org The resulting amino group can then be used for amide bond formation, diazotization, or as a directing group for further substitutions.

Integration of Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. Its integration into the study of bromo-nitroquinoline chemistry can accelerate discovery and deepen understanding.

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the electronic structure of this compound. By calculating properties such as molecular electrostatic potential maps, frontier molecular orbital (HOMO-LUMO) energies, and charge distributions, researchers can predict the most likely sites for electrophilic and nucleophilic attack. nih.govrsc.org This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction pathways. For example, computational studies on other quinoline isomers have successfully rationalized observed regioselectivity in nitration reactions. nih.govstackexchange.com

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms that are difficult to probe experimentally. By calculating the energies of transition states and intermediates for potential reaction pathways (e.g., SNAr or cross-coupling), the most favorable mechanism can be identified. rsc.org This understanding is crucial for optimizing reaction conditions to improve yields and minimize side products.

Design of Novel Functional Molecules: Before undertaking complex syntheses, computational methods can be used to predict the physical and electronic properties of hypothetical derivatives of this compound. This in silico design approach is particularly powerful in materials science, where properties like band gaps, charge transport characteristics, and absorption spectra can be estimated for potential applications in electronics. nih.govtandfonline.com

| Computational Method | Application in Bromo-nitroquinoline Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics. nih.gov | Prediction of reactivity, regioselectivity, and reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and fluorescence spectra. rsc.org | Design of novel dyes and optical materials with desired properties. |

| Molecular Docking | Simulation of binding to biological targets. nih.gov | Identification of potential pharmaceutical applications. |

Interdisciplinary Research at the Interface of Chemical Synthesis and Materials Science

The unique electronic properties of the quinoline scaffold, enhanced by bromo and nitro functionalization, make its derivatives attractive candidates for advanced materials. mdpi.com Future interdisciplinary research will bridge synthetic chemistry with materials science to unlock new applications.

Organic Electronics: Functionalized quinolines are being investigated for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgresearchgate.net The electron-deficient nature of the nitroquinoline core makes it suitable for n-type or charge-transport materials. Future work could involve synthesizing derivatives of this compound through cross-coupling reactions to create extended π-conjugated systems. rsc.org The properties of these new materials, such as fluorescence and charge carrier mobility, could then be evaluated for their potential in next-generation electronic devices. researchgate.netdergipark.org.tr

Functional Polymers: The 2-bromo functionality serves as a key site for polymerization reactions. Synthesizing polymers incorporating the 2,7-disubstituted quinoline unit could lead to novel conductive polymers or materials with unique optical properties. nih.gov Research in this area would involve developing polymerization methods, such as palladium-catalyzed polycondensation, and characterizing the resulting materials' thermal, mechanical, and electronic properties.

Sensors and Probes: The fluorescence of quinoline derivatives can be sensitive to their chemical environment. By strategically modifying the this compound scaffold, it may be possible to design chemosensors that exhibit a change in fluorescence upon binding to specific ions or molecules. This area of research combines synthetic design with photophysical characterization to create tools for analytical chemistry and biological imaging.

Q & A

Q. How should researchers investigate the environmental fate of this compound degradation products?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify transformation products in simulated environmental matrices (soil/water). Assess ecotoxicity via Daphnia magna or Vibrio fischeri bioassays. Computational tools (EPI Suite) can predict biodegradation pathways and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.